Fmoc-N-Me-Thr(tBu)-OH

Catalog No.
S726418
CAS No.
117106-20-4
M.F
C24H29NO5
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Thr(tBu)-OH

CAS Number

117106-20-4

Product Name

Fmoc-N-Me-Thr(tBu)-OH

IUPAC Name

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)/t15-,21+/m1/s1

InChI Key

VIUVLZHFMIFLHU-VFNWGFHPSA-N

SMILES

Array

Synonyms

117106-20-4;Fmoc-N-Me-Thr(tBu)-OH;(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoicacid;Fmoc-N-methyl-O-t-butyl-L-threonine;N-Fmoc-N-Methyl-O-tert-butyl-L-threonine;PubChem19052;SCHEMBL955882;TMA042;CTK3J1823;MolPort-006-701-288;ZINC2389704;ANW-56031;AKOS015837117;AKOS015908870;AN-7894;RTR-003069;AJ-35606;AK-41291;Fmoc-N-Alpha-Methyl-O-T-Butyl-L-Threonine;TR-003069;FT-0652956;ST24034083;ST51054923;M03390;I14-3469

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Fmoc-N-Me-Thr(tBu)-OH is a protected amino acid derivative designed for the strategic incorporation of an N-methylated threonine residue during Fmoc-based solid-phase peptide synthesis (SPPS). N-methylation of the peptide backbone is a key medicinal chemistry strategy used to enhance the pharmacokinetic properties of peptide drug candidates. This modification introduces steric hindrance that can shield the adjacent peptide bond from enzymatic cleavage, restrict backbone flexibility to favor a bioactive conformation, and improve membrane permeability by reducing hydrogen bonding capacity. While the non-methylated analog, Fmoc-Thr(tBu)-OH, is a standard component in SPPS, this N-methylated version provides access to peptides with significantly improved stability and potentially higher receptor affinity.

Substituting Fmoc-N-Me-Thr(tBu)-OH with its non-methylated counterpart, Fmoc-Thr(tBu)-OH, will produce a fundamentally different final peptide that lacks the primary benefits of N-methylation, namely enhanced resistance to proteolysis and specific conformational constraints. This substitution negates the core strategic reason for selecting the N-methylated building block. Similarly, replacing it with another N-methylated amino acid, such as Fmoc-N-Me-Ala-OH, would alter the side-chain functionality, which is often critical for target recognition and binding. The incorporation of N-methylated residues is known to be synthetically challenging due to the steric hindrance of the secondary amine, often requiring specialized coupling protocols and reagents to achieve acceptable yields. Therefore, using a high-purity, well-characterized building block like Fmoc-N-Me-Thr(tBu)-OH is critical for reproducibility and success, as process deviations can lead to failed synthesis, unlike the more forgiving nature of standard amino acid couplings.

Dramatically Increased Resistance to Enzymatic Degradation

Incorporating an N-methylated residue provides substantial protection against enzymatic degradation, a critical factor for in-vivo half-life. In a model pentapeptide, substitution with a single N-methylated amino acid increased the proteolytic half-life threefold when exposed to the elastase enzyme. In a separate study on a G-protein binding peptide, N-methylation at specific sites near a trypsin cleavage location resulted in a 72-fold to over 1000-fold increase in resistance to proteolysis compared to the non-methylated parent peptide.

Evidence DimensionProteolytic Half-Life (τ1/2)
Target Compound Data72-fold to >1000-fold increase in τ1/2 vs. trypsin; 3-fold increase in τ1/2 vs. elastase.
Comparator Or BaselineUnmodified (non-methylated) parent peptide with a standard amide bond.
Quantified DifferenceUp to three orders of magnitude improvement in stability against enzymatic cleavage.
ConditionsIn-vitro digestion assays using proteases such as trypsin and elastase on N-methylated vs. non-methylated peptide analogs.

This directly translates to a longer circulation half-life for peptide therapeutics, reducing dosing frequency and improving therapeutic efficacy.

Precursor Suitability for Challenging Couplings in SPPS

The coupling of N-methylated amino acids is notoriously difficult compared to their non-methylated counterparts due to the steric hindrance of the secondary amine. Standard coupling reagents are often inefficient, leading to incomplete reactions and deletion sequences. Successful incorporation typically requires stronger, more specialized coupling reagents (e.g., HATU, COMU), potentially longer reaction times, and double coupling protocols. This difficultly places a premium on the purity and quality of the Fmoc-N-Me-Thr(tBu)-OH precursor to minimize side reactions and ensure maximal yield of the target peptide.

Evidence DimensionCoupling Reaction Efficiency
Target Compound DataRequires optimized conditions: stronger coupling reagents (HATU, etc.), longer reaction times, or double coupling to achieve high conversion.
Comparator Or BaselineStandard Fmoc-amino acids (e.g., Fmoc-Thr(tBu)-OH), which typically achieve >99% coupling efficiency under standard conditions (e.g., HBTU/DIPEA).
Quantified DifferenceQualitatively lower reactivity, necessitating more stringent process conditions and higher quality control.
ConditionsStandard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycles.

For a process-sensitive step, starting with a high-purity, well-defined monomer is critical to avoid yield loss and complex purification challenges downstream.

Conformational Control to Stabilize Bioactive Structures

N-methylation removes a hydrogen bond donor and restricts the rotation around the Cα-C bond, significantly constraining the peptide backbone's conformational freedom. This constraint can be used to 'lock' a peptide into a specific three-dimensional shape, such as a β-turn, that is required for high-affinity binding to a biological target. Studies on somatostatin analogues have shown that N-methylation can stabilize the bioactive conformation, leading to potent activity. This pre-organization of the peptide structure reduces the entropic penalty of binding, often leading to improved affinity and receptor selectivity.

Evidence DimensionBackbone Conformational Flexibility
Target Compound DataRestricted dihedral angle rotation; favors specific secondary structures.
Comparator Or BaselineNon-methylated peptide backbone, which is significantly more flexible and exists in a wider range of conformations in solution.
Quantified DifferenceN/A (Qualitative structural impact)
ConditionsAqueous solution or upon binding to a receptor.

This provides a rational design tool to increase a peptide's binding affinity and selectivity, which are critical for developing effective and safe therapeutics.

Developing Peptide Therapeutics with Extended In-Vivo Half-Life

This building block is the right choice when the primary project goal is to mitigate the rapid in-vivo clearance of a peptide lead candidate. By replacing a key threonine residue with its N-methylated version, the resulting peptide can gain substantial resistance to cleavage by serum proteases, directly extending its circulation time and therapeutic window.

Synthesizing Conformationally-Constrained Peptides for Improved Binding Affinity

For projects focused on optimizing lead compounds in drug discovery, Fmoc-N-Me-Thr(tBu)-OH can be used to rigidify the peptide backbone. This is particularly useful for locking the peptide into a bioactive conformation, which can significantly enhance binding affinity and selectivity for its target receptor, a key step in transforming a peptide hit into a viable drug candidate.

Manufacturing N-Methylated Peptides where Precursor Purity is Paramount

In process development and scale-up manufacturing, where reproducibility and yield are critical, this high-quality monomer is essential. The known synthetic difficulty of incorporating N-methylated residues means that the process is highly sensitive to the quality of the starting material. Using this compound is appropriate for syntheses where minimizing deletion sequences and simplifying downstream purification are key economic and quality drivers.

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

411.20457303 Da

Monoisotopic Mass

411.20457303 Da

Heavy Atom Count

30

Wikipedia

N-Fmoc-N-Methyl-O-tert-butyl-L-threonine

Dates

Last modified: 08-15-2023

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